- Metabolite, United States, , ,
Cas no 95878-02-7 (6-(Aminomethyl)-2-hydroxy-pyridine Hydrochloride)

6-(Aminomethyl)-2-hydroxy-pyridine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride
- 6-(Aminomethyl)-2(1H)-pyridinone hydrochloride (1:1)
- 2(1H)-Pyridinone, 6-(aminomethyl)-, monohydrochloride (9CI)
- HOMZDUVBYKVPOU-UHFFFAOYSA-N
- 6-(Aminomethyl)-2-hydroxy-pyridineHydrochloride
- 95878-02-7
- 6-(aminomethyl)pyridin-2(1h)-one hcl
- 6-(aminomethyl)-1H-pyridin-2-one;hydrochloride
- SCHEMBL10566822
- 6-(Aminomethyl)-2-hydroxy-pyridine HCl
- F10425
- AS-40943
- DB-414380
- VDA87802
- 6-(AMINOMETHYL)-2-HYDROXYPYRIDINE HCL
- 6-(aminomethyl)-1H-pyridin-2-one hydrochloride
- AKOS022182825
- 6-aminomethyl-2(1H)-pyridone hydrochloride
- SB53761
- 6-(AMINOMETHYL)-2-HYDROXY-PYRIDINE HYDROCHLORIDE
- 6-(Aminomethyl)pyridin-2-ol hydrochloride
- 2(1H)-Pyridinone, 6-(aminomethyl)-, monohydrochloride
- MFCD14586342
- 2(1H)-Pyridinone,6-(aminomethyl)-(9CI)
- CS-0119758
- 6-(Aminomethyl)pyridin-2(1H)-onehydrochloride
- 6-(Aminomethyl)-2-hydroxy-pyridine Hydrochloride
-
- インチ: 1S/C6H8N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h1-3H,4,7H2,(H,8,9);1H
- InChIKey: HOMZDUVBYKVPOU-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C1NC(CN)=CC=C1
計算された属性
- せいみつぶんしりょう: 160.0403406g/mol
- どういたいしつりょう: 160.0403406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 182
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
6-(Aminomethyl)-2-hydroxy-pyridine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029183681-10g |
6-(Aminomethyl)pyridin-2(1H)-one hydrochloride |
95878-02-7 | 95% | 10g |
$2729.58 | 2023-08-31 | |
TRC | A613825-100mg |
6-(Aminomethyl)-2-hydroxy-pyridine Hydrochloride |
95878-02-7 | 100mg |
$ 293.00 | 2023-04-19 | ||
TRC | A613825-250mg |
6-(Aminomethyl)-2-hydroxy-pyridine Hydrochloride |
95878-02-7 | 250mg |
$ 523.00 | 2023-04-19 | ||
A2B Chem LLC | AX04713-100mg |
6-(Aminomethyl)-2-hydroxy-pyridine HCl |
95878-02-7 | 95% | 100mg |
$294.00 | 2023-12-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190398-100mg |
6-(Aminomethyl)pyridin-2(1H)-one hydrochloride |
95878-02-7 | 97% | 100mg |
¥760.00 | 2024-04-23 | |
Aaron | AR01DF6D-1g |
6-(Aminomethyl)-2-hydroxy-pyridineHydrochloride |
95878-02-7 | 97% | 1g |
$345.00 | 2023-12-14 | |
Ambeed | A318406-250mg |
6-(Aminomethyl)pyridin-2(1H)-one hydrochloride |
95878-02-7 | 95% | 250mg |
$123.0 | 2024-04-16 | |
Crysdot LLC | CD11002987-1g |
6-(Aminomethyl)pyridin-2(1H)-one hydrochloride |
95878-02-7 | 95+% | 1g |
$645 | 2024-07-19 | |
Apollo Scientific | OR60161-250mg |
6-(Aminomethyl)pyridin-2(1H)-one hydrochloride |
95878-02-7 | 250mg |
£183.00 | 2025-02-20 | ||
eNovation Chemicals LLC | Y1258625-100mg |
6-(Aminomethyl)-2-hydroxy-pyridineHydrochloride |
95878-02-7 | 95% | 100mg |
$505 | 2025-02-21 |
6-(Aminomethyl)-2-hydroxy-pyridine Hydrochloride 合成方法
ごうせいかいろ 1
6-(Aminomethyl)-2-hydroxy-pyridine Hydrochloride Preparation Products
6-(Aminomethyl)-2-hydroxy-pyridine Hydrochloride 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
6-(Aminomethyl)-2-hydroxy-pyridine Hydrochlorideに関する追加情報
Introduction to 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS No. 95878-02-7)
6-(Aminomethyl)pyridin-2(1H)-one hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 95878-02-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyridinone class, characterized by a pyridine ring fused with a ketone group, and is further functionalized with an aminomethyl side chain. The hydrochloride salt form enhances its solubility in aqueous media, making it a versatile intermediate in drug development and biochemical research.
The molecular structure of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride consists of a central pyridine ring substituted at the 2-position with a 1H-pyridinone moiety, which imparts unique electronic and steric properties. The presence of the aminomethyl group at the 6-position introduces reactivity that is highly valuable for further chemical modifications, such as nucleophilic substitutions or condensation reactions. This structural motif is particularly interesting because it combines the electron-withdrawing effect of the carbonyl group with the nucleophilic capability of the amine, creating a dynamic platform for synthetic exploration.
In recent years, 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride has garnered attention in medicinal chemistry due to its potential applications in the design of novel therapeutic agents. The pyridinone scaffold is known for its biological activity, often exhibiting properties that are conducive to interaction with biological targets such as enzymes and receptors. The aminomethyl substituent, in particular, has been widely utilized in medicinal chemistry for its ability to form hydrogen bonds and participate in coordination chemistry, which can enhance binding affinity and selectivity.
One of the most compelling aspects of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged this compound to develop inhibitors targeting various disease pathways. For instance, derivatives of this scaffold have been explored as potential kinase inhibitors, where the aminomethyl group can be used to modulate binding interactions with ATP pockets or other active sites. Additionally, the pyridinone core has shown promise in antimicrobial applications, contributing to efforts aimed at combating drug-resistant bacteria.
The hydrochloride salt form of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride offers practical advantages in synthetic protocols. Its enhanced solubility facilitates easier handling and purification compared to the free base form, which is often less soluble in water. This property makes it an attractive choice for pharmaceutical formulations where aqueous solubility is desired. Furthermore, the stability of the hydrochloride salt under various storage conditions enhances its utility in both laboratory research and industrial-scale production.
Recent advancements in computational chemistry have further highlighted the significance of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride. Molecular modeling studies have demonstrated that subtle modifications to its structure can significantly alter its biological activity. For example, computational docking experiments have revealed that optimizing the length and conformation of the aminomethyl side chain can improve binding affinity to target proteins. These insights are guiding experimental efforts to develop next-generation drug candidates based on this scaffold.
The synthesis of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride itself is an area of active research. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the pyridinone core, while protecting group strategies have been employed to ensure regioselective functionalization of the aminomethyl group. These advances are making it increasingly feasible to explore complex derivatives of this compound for pharmaceutical applications.
In conclusion, 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS No. 95878-02-7) represents a valuable asset in pharmaceutical research and development. Its unique structural features, combined with its synthetic versatility, make it an ideal candidate for generating novel therapeutic agents targeting various diseases. As computational tools continue to refine our understanding of molecular interactions, compounds like this are poised to play a pivotal role in future drug discovery efforts.
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